Acrizanib

描述

阿克利沙尼是一种小分子酪氨酸激酶抑制剂,专门靶向血管内皮生长因子受体 2 (VEGFR2)。它已被研究用于治疗以病理性血管新生为特征的眼部疾病,例如与年龄相关的黄斑变性 .

作用机制

阿克利沙尼通过特异性结合 VEGFR2 的细胞内结构域发挥作用。这种结合抑制 VEGFR2 的磷酸化,从而阻断参与血管生成的后续信号通路。通过抑制 VEGFR2 的多个磷酸化位点,阿克利沙尼有效地减少病理性血管新生及其相关并发症 .

类似化合物:

雷珠单抗: 一种抗 VEGF 生物制剂,用于治疗与年龄相关的黄斑变性。

阿柏西普: 另一种具有类似应用的抗 VEGF 药物。

贝伐单抗: 一种单克隆抗体,抑制 VEGF,用于各种眼科和肿瘤治疗.

阿克利沙尼的独特性: 阿克利沙尼的独特之处在于它可以局部给药,而其他抗 VEGF 药物需要玻璃体内注射。这种非侵入性给药方法在患者舒适度和依从性方面具有显著优势 .

生化分析

Biochemical Properties

Acrizanib interacts with VEGFR2, a key enzyme involved in angiogenesis . By binding to the intracellular domain of VEGFR2, this compound inhibits its phosphorylation, thereby blocking downstream signaling pathways . This interaction plays a crucial role in the biochemical reactions involving this compound .

Cellular Effects

This compound has shown promising results in reducing pathological neovascularization, inflammation, and vascular leakage . In VEGF-treated human umbilical vein endothelial cells (HUVECs), this compound blunted angiogenic events such as proliferation, migration, and tube formation . These effects indicate this compound’s potential efficacy against pathological angiogenesis .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the multisite phosphorylation of VEGFR2 to varying degrees and the activation of its downstream signal pathways in VEGF-treated HUVECs . This inhibition disrupts the normal functioning of VEGFR2, thereby suppressing angiogenesis .

Temporal Effects in Laboratory Settings

Studies have shown that this compound has a potentially favorable safety profile, with no considerable impact on physiological angiogenesis and retinal thickness .

Dosage Effects in Animal Models

In animal models, this compound has shown a 99% inhibitory effect following three times daily dosing as a 1% suspension in the mouse CNV model

Metabolic Pathways

Given its mechanism of action, it is likely that this compound interacts with the metabolic pathways involving VEGFR2 .

Transport and Distribution

Given its mechanism of action, it is likely that this compound is transported to areas of the cell where VEGFR2 is present .

Subcellular Localization

Given its interaction with VEGFR2, it is likely that this compound is localized to areas of the cell where VEGFR2 is present .

准备方法

合成路线和反应条件: 阿克利沙尼通过多步化学工艺合成。合成包括形成核心结构,然后引入各种官能团。关键步骤包括:

- 吡唑环的形成。

- 三氟甲基的引入。

- 与吲哚部分偶联。

- 最终功能化以获得所需化合物 .

工业生产方法: 阿克利沙尼的工业生产涉及扩大实验室合成工艺的规模。这包括优化反应条件,例如温度、压力和溶剂选择,以确保高产率和纯度。该过程还涉及严格的质量控制措施,以满足药品标准 .

化学反应分析

反应类型: 阿克利沙尼会经历各种化学反应,包括:

氧化: 阿克利沙尼可以在特定条件下被氧化形成氧化衍生物。

还原: 还原反应可以改变阿克利沙尼上的官能团,可能改变其活性。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要产物: 这些反应形成的主要产物取决于所用条件和试剂的具体情况。例如,氧化可能产生羟基化衍生物,而取代反应可以产生各种功能化化合物 .

科学研究应用

化学: 阿克利沙尼作为研究酪氨酸激酶抑制剂及其化学性质的模型化合物。

生物学: 它被用于研究以了解 VEGFR2 在血管生成和相关生物过程中的作用。

医学: 阿克利沙尼正在研究其治疗眼部疾病的潜力,特别是那些涉及病理性血管新生的疾病。

相似化合物的比较

Ranibizumab: An anti-VEGF biologic used to treat neovascular age-related macular degeneration.

Aflibercept: Another anti-VEGF agent with similar applications.

Bevacizumab: A monoclonal antibody that inhibits VEGF and is used in various ocular and oncological treatments.

Uniqueness of Acrizanib: this compound is unique in its ability to be administered topically, unlike other anti-VEGF agents that require intravitreal injections. This non-invasive delivery method offers a significant advantage in terms of patient comfort and compliance .

属性

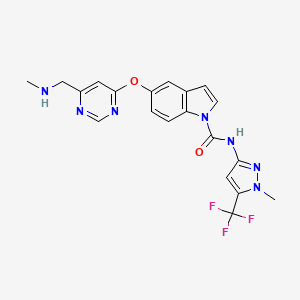

IUPAC Name |

5-[6-(methylaminomethyl)pyrimidin-4-yl]oxy-N-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]indole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N7O2/c1-24-10-13-8-18(26-11-25-13)32-14-3-4-15-12(7-14)5-6-30(15)19(31)27-17-9-16(20(21,22)23)29(2)28-17/h3-9,11,24H,10H2,1-2H3,(H,27,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIHPLVWOUDMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(C=C3)C(=O)NC4=NN(C(=C4)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229453-99-9 | |

| Record name | Acrizanib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229453999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrizanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16081 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACRIZANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2CB8801I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Acrizanib interact with its target and what are the downstream effects?

A1: this compound acts as a small molecule inhibitor specifically targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) [, ]. It achieves this by inhibiting the multisite phosphorylation of VEGFR2 to varying degrees. This inhibition disrupts the activation of downstream signaling pathways in endothelial cells, ultimately hindering angiogenesis [].

Q2: What is the evidence for this compound's efficacy in treating ocular neovascularization?

A2: Studies using mouse models of oxygen-induced retinopathy (OIR) and laser-induced choroidal neovascularization (CNV) demonstrated this compound's promising results in reducing pathological neovascularization, inflammation, and vascular leakage []. Additionally, in VEGF-treated human umbilical vein endothelial cells (HUVECs), this compound effectively blunted angiogenesis by decreasing proliferation, migration, and tube formation []. These findings suggest its potential as a therapeutic agent for ocular vascular diseases.

Q3: How does topical ocular delivery of this compound benefit patients compared to existing treatments?

A3: Current standard treatments for neovascular age-related macular degeneration often involve physician-administered intravitreal injections []. The development of this compound specifically designed for topical ocular delivery offers a significant advantage by enabling patient self-administration []. This noninvasive approach has the potential to increase patient comfort and treatment adherence.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B605077.png)

![4-[4-Amino-2-(4-methylanilino)-1,3-thiazole-5-carbonyl]benzonitrile](/img/structure/B605084.png)

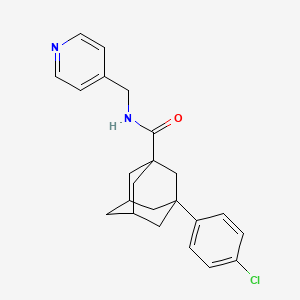

![3-(4-chlorophenyl)-N-[(3,4-dihydroxyphenyl)methyl]adamantane-1-carboxamide](/img/structure/B605087.png)

![[7-[(1-benzylpiperidin-4-yl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate](/img/structure/B605088.png)